CP-673451

Descripción general

Descripción

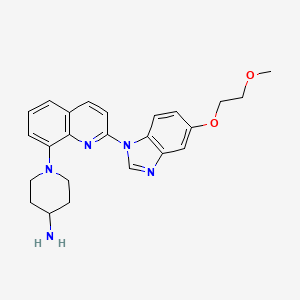

1-[2-[5-(2-methoxyethoxy)-1-benzimidazolyl]-8-quinolinyl]-4-piperidinamine is an aminoquinoline.

Aplicaciones Científicas De Investigación

Tratamiento del Cáncer: Colangiocarcinoma

CP-673451 ha sido identificado como un inhibidor selectivo de la tirosina quinasa del receptor del factor de crecimiento derivado de plaquetas (PDGFR). Induce la apoptosis en las células de colangiocarcinoma (CCA) asociadas a la infección por Opisthorchis viverrini mediante la supresión del factor 2 relacionado con el factor eritroide 2 nuclear (Nrf2) y la mejora de las especies reactivas del oxígeno (ROS) . Este compuesto muestra promesa en el tratamiento de la CCA al dirigirse a la vía PDGFR, que es crucial para la supervivencia de las células CCA.

Supresión del Crecimiento Tumoral y la Angiogénesis

El compuesto inhibe eficazmente la fosforilación del receptor inducida por PDGF-BB, que es un paso crítico en la angiogénesis y el crecimiento tumoral. Al inhibir la fosforilación del PDGFR, this compound puede suprimir el crecimiento tumoral derivado de xenotrasplantes de cáncer humano en modelos de ratones . Esta aplicación es significativa para desarrollar nuevas terapias contra el cáncer que se dirijan a la vasculatura tumoral.

Inhibición Selectiva de la Quinasa PDGFR

This compound demuestra un alto grado de selectividad para la quinasa PDGFR, con una especificidad de inhibición de más de 450 veces en comparación con otros receptores . Esta selectividad es beneficiosa para reducir los efectos fuera del objetivo y aumentar el índice terapéutico en aplicaciones clínicas.

Mecanismo De Acción

Target of Action

CP-673451 is a potent and selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRs), specifically PDGFRα and PDGFRβ . PDGFRs play essential roles in promoting cell survival by mediating paracrine crosstalk between tumor and cancer-associated fibroblasts .

Mode of Action

This compound interacts with its targets, PDGFRα and PDGFRβ, by inhibiting their kinase activity . This inhibition prevents the autophosphorylation of dimeric PDGFR-β , thereby disrupting the downstream signaling pathways .

Biochemical Pathways

The inhibition of PDGFRs by this compound affects several biochemical pathways. It suppresses the phosphorylation of downstream proteins such as Akt, GSK-3α, and GSK-3β . This suppression leads to a decrease in cell proliferation and an increase in cell apoptosis . Furthermore, this compound impairs the formation of lamellipodia, structures involved in cell migration and invasion .

Result of Action

The inhibition of PDGFRs by this compound leads to a significant decrease in cell viability and induction of apoptosis . It also suppresses cell migration and invasion . In preclinical studies, this compound demonstrated the suppression of cancer growth and induction of apoptosis in an A549 xenograft nude mouse model .

Action Environment

The action of this compound can be influenced by the tumor microenvironment. For instance, the expression levels of PDGFRs in tumor cells can impact the efficacy of this compound . .

Análisis Bioquímico

Biochemical Properties

CP-673451 acts as an ATP-competitive inhibitor of PDGFRβ . It has an IC50 value of 1 nM for PDGFRβ, demonstrating its high potency . It is more than 450-fold selective for PDGFRβ over other angiogenic receptors . The compound interacts with the ATP-binding site of the PDGFRβ enzyme, preventing the phosphorylation and subsequent activation of the receptor .

Cellular Effects

This compound has been shown to suppress cell viability, induce cell apoptosis, and inhibit cell migration and invasion in NSCLC cells . It achieves these effects by suppressing the PDGFR downstream signaling pathway . Furthermore, this compound has been found to be effective at suppressing NSCLC tumor growth in vivo .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the PDGFRβ kinase, which leads to the suppression of the PI3K/Akt/Nrf2 pathway . This suppression results in a decreased expression of Nrf2-targeted antioxidant genes, leading to an increase in reactive oxygen species (ROS) levels and the promotion of cell apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to inhibit PDGFRβ phosphorylation in tumors, correlating with plasma and tumor levels of the compound . A dose of 33 mg/kg was adequate to provide >50% inhibition of the receptor for 4 hours .

Dosage Effects in Animal Models

In animal models, this compound has demonstrated significant tumor growth inhibition in multiple human xenograft models, including H460 human lung carcinoma, Colo205 and LS174T human colon carcinomas, and U87MG human glioblastoma multiforme . The effective dosage was found to be 33 mg/kg, administered once daily .

Metabolic Pathways

The metabolic pathways of this compound involve its interaction with the PDGFRβ kinase and the subsequent suppression of the PI3K/Akt/Nrf2 pathway . This pathway is crucial for cell survival, proliferation, and migration .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, its effects on cells suggest that it is able to penetrate cell membranes and exert its effects intracellularly .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cytoplasm where it can interact with the PDGFRβ kinase .

Propiedades

IUPAC Name |

1-[2-[5-(2-methoxyethoxy)benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c1-30-13-14-31-19-6-7-21-20(15-19)26-16-29(21)23-8-5-17-3-2-4-22(24(17)27-23)28-11-9-18(25)10-12-28/h2-8,15-16,18H,9-14,25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEOXSOLTLIWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)N(C=N2)C3=NC4=C(C=CC=C4N5CCC(CC5)N)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187948 | |

| Record name | CP-673451 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343787-29-1 | |

| Record name | CP-673,451 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343787291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-673451 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-673451 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0AM0WWD90A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.